
3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyridine and thiadiazole rings. The electron-rich nitrogen in the pyridine ring and the amine group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions, particularly at the nitrogen atoms. For example, the amine group could undergo reactions such as alkylation, acylation, or sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its purity, the presence of any substituents, and the conditions under which it’s stored. Typically, compounds with these functional groups are solid at room temperature .Scientific Research Applications
Synthesis and Anticancer Activity
One area of significant interest is the synthesis of thiadiazole derivatives and their evaluation for anticancer activity. A study by Abdo and Kamel (2015) synthesized a series of thiadiazole derivatives, demonstrating that some compounds exhibited significant cytotoxicity against various human cancer cell lines. The Mannich bases derived from these compounds showed potent anticancer activity, with one derivative demonstrating more potent cytotoxic activity against gastric cancer cells than the standard CHS 828, with minimal effects on normal fibroblast cells (N. Y. Megally Abdo & M. Kamel, 2015).
Structural and Theoretical Studies
Research on the structural and theoretical aspects of thiadiazole derivatives includes comprehensive investigations into their molecular geometry and electronic structure. Shukla et al. (2016) conducted a detailed analysis of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, utilizing DFT method and spectral analysis to determine the stable conformers and their properties, including dipole moment, polarizability, and hyperpolarizability, contributing to insights on the non-linear optical behavior of the compound (V. K. Shukla et al., 2016).
Catalytic Activity
The novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands have been synthesized and characterized, demonstrating applications in catalysis. These complexes were employed as catalysts for the transfer hydrogenation of acetophenone, showcasing their potential in synthetic organic chemistry and material science (Z. Şerbetçi, 2013).
Insecticidal Activity
Research by Ismail et al. (2021) on new thiadiazole and thiadiazolo[3,2-a]pyrimidine derivatives underlines the insecticidal potential of these compounds. Synthesized under solvent-free conditions, some derivatives showed remarkable insecticidal activity against cotton leafworm, demonstrating the agricultural applications of thiadiazole derivatives (M. F. Ismail et al., 2021).
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-(3-Pyridinyl)-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as phosphofructokinase-2/fructose-2,6-bisphosphatase (PFKFB3), which is crucial in regulating glycolysis and gluconeogenesis. The compound binds to the active site of PFKFB3, inhibiting its activity and thereby affecting the metabolic flux of glucose . Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the proliferation of cancer cells by disrupting the glycolytic pathway, leading to reduced energy production and cell growth . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in metabolic regulation and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as PFKFB3, leading to enzyme inhibition. This inhibition results in decreased production of fructose-2,6-bisphosphate, a key regulator of glycolysis . Additionally, this compound can activate or inhibit various signaling pathways by interacting with proteins and receptors, thereby modulating cellular responses and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of glycolysis and altered gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily affecting glucose metabolism. The compound interacts with enzymes such as PFKFB3, influencing the glycolytic pathway and altering the levels of key metabolites . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway, leading to changes in metabolic flux and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence metabolic processes and energy production. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity.
properties
IUPAC Name |
3-pyridin-3-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQRFUXSKCTOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614649 | |
| Record name | 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24219-17-8 | |
| Record name | 3-(Pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80614649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(pyridin-3-yl)-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




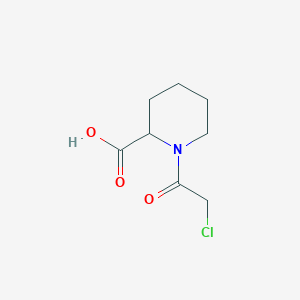
![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)
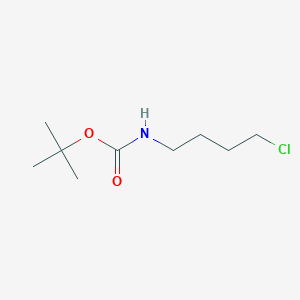




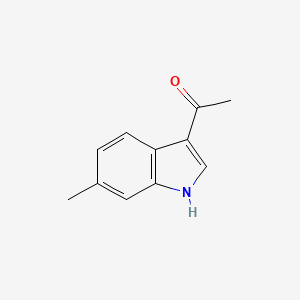
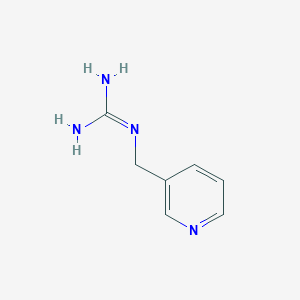
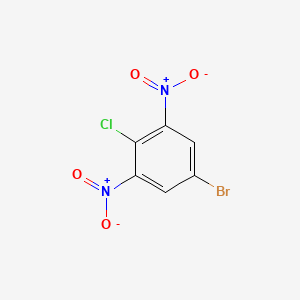

amine](/img/structure/B1342830.png)
